molecular formula C8H10O3S B13316934 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid

2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid

Cat. No.: B13316934
M. Wt: 186.23 g/mol
InChI Key: HRROHPFIKDWCPD-UHFFFAOYSA-N
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Description

2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid is a synthetic organic compound featuring a propanoic acid chain substituted with a hydroxyl group and a 5-methylthiophen-3-yl moiety. This structure places it within the important class of thiophene-based compounds, which are recognized for their versatile applications in medicinal chemistry and drug discovery . The thiophene ring system is a privileged structure in pharmacology, known for its remarkable therapeutic potential. Thiophene derivatives have been reported to exhibit a wide spectrum of biological activities, serving as key scaffolds in the development of antimicrobial , anti-inflammatory , antitumor , and antihypertensive agents . Furthermore, several commercially available drugs, such as the antifungal Tioconazole and the antipsychotic drug Olanzapine, incorporate the thiophene nucleus, underscoring its significance in designing new active pharmaceutical ingredients (APIs) . The specific 2-hydroxypropanoic acid (lactate) backbone in this compound suggests potential for further chemical modification, making it a valuable building block or intermediate for synthetic chemists. Researchers can explore its utility in creating combinatorial libraries aimed at discovering novel lead molecules with enhanced pharmacological properties. This product is intended For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C8H10O3S

Molecular Weight

186.23 g/mol

IUPAC Name

2-hydroxy-3-(5-methylthiophen-3-yl)propanoic acid

InChI

InChI=1S/C8H10O3S/c1-5-2-6(4-12-5)3-7(9)8(10)11/h2,4,7,9H,3H2,1H3,(H,10,11)

InChI Key

HRROHPFIKDWCPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CS1)CC(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthesis of Hydroxyimino Intermediates

The key intermediates, such as 3-(5-methylthiophen-3-yl)-2-(hydroxyimino)propanoic acid , are synthesized via hydroxylamine derivatives reacting with thiophene-based carboxylic acids. For example, the procedure involves:

  • Reacting hydroxylamine hydrochloride with the corresponding thiophene carboxylic acid in methanol, often with sodium ethoxide as a base.
  • The reaction is typically carried out under reflux conditions, with subsequent purification by crystallization or chromatography.

This method ensures selective formation of the oxime functional group, which is crucial for subsequent reduction steps.

Catalytic Hydrogenolysis and Reduction

Hydrogenolysis of halogenated thiophene derivatives is a common route to remove bromine or other halogens, yielding the methylthiophene core. For instance:

  • Hydrogenolysis of 3-(5-bromothiophen-2-yl)-2-(hydroxyimino)propanoic acid with sodium amalgam in formic acid or zinc dust in acidic conditions can afford the corresponding amino acid, 3-(5-methylthiophen-2-yl)-alanine .

  • Reduction of oxime groups to amino acids is achieved through catalytic hydrogenation, often employing palladium or platinum catalysts under mild conditions, to convert the hydroxyimino group into an amino group.

Peptide Coupling and Functional Group Transformations

The amino acids synthesized are often coupled with other amino acid derivatives or protected groups to facilitate further modifications:

  • Coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) are used to form peptide bonds.
  • Deprotection steps involve acid-mediated removal of protecting groups, followed by oxidation or reduction to introduce hydroxyl groups or carboxylic acids.

Final Hydroxylation and Carboxylation

The hydroxyl group at the 2-position of the amino acid backbone is introduced via oxidation of the corresponding methylthiophene derivative or through hydroxylation reactions on the side chain, often employing oxidizing agents like Dess-Martin periodinane or similar reagents.

Data Tables and Research Outcomes

Method Reagents Conditions Yield Remarks
Hydroxylamine reaction Hydroxylamine hydrochloride, sodium ethoxide Reflux in methanol ~80% Selective oxime formation
Hydrogenolysis Sodium amalgam or zinc dust Acidic medium, room temperature 48-77% Removal of halogen, formation of amino acid
Peptide coupling EDC, HOBt, protected amino acids Room temperature, inert atmosphere Variable Efficient amidation
Oxidation Dess-Martin periodinane Room temperature, dichloromethane High yield Hydroxyl group introduction

Note: Exact yields depend on specific substrate purity, reaction scale, and conditions, but generally range between 48% and 77% for key steps.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to form an alcohol.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carboxylic acid group may yield an alcohol.

Scientific Research Applications

2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and carboxylic acid groups can form hydrogen bonds and interact with various enzymes and receptors. The thiophene ring may also play a role in its biological activity by interacting with aromatic residues in proteins.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds share the 2-hydroxypropanoic acid core but differ in substituent groups, leading to variations in physicochemical and biological properties:

2-Hydroxy-3-(4-methoxyphenyl)propanoic acid
  • Substituent : 4-Methoxyphenyl (electron-donating methoxy group).
  • Molecular Formula : C₁₀H₁₂O₄.
  • Molecular Weight : 196.2 g/mol.
  • Properties : The methoxy group enhances solubility in polar solvents and may influence hydrogen bonding. Detected in cereals, suggesting natural occurrence .
2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid (p-Hydroxyphenyllactic acid)
  • Substituent: 4-Hydroxyphenyl (phenolic group).
  • Molecular Formula : C₉H₁₀O₄.
  • Molecular Weight : 182.17 g/mol.
  • Properties: The phenolic hydroxyl group increases acidity (pKa ~4–5) and enables strong hydrogen bonding. Found in fruits and linked to microbial metabolism .
Indolelactic acid (2-Hydroxy-3-(1H-indol-3-yl)propanoic acid)
  • Substituent : Indole (bicyclic aromatic system with nitrogen).
  • Molecular Formula: C₁₁H₁₁NO₃.
  • Molecular Weight : 205.21 g/mol.
  • Properties: The indole group enables π-π stacking and interactions with biological targets.
(±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid
  • Substituent: 2-Hydroxyphenyl (ortho-substituted phenolic group).
  • Molecular Formula : C₉H₁₀O₄.
  • Molecular Weight : 182.17 g/mol.
  • Properties : Steric hindrance from the ortho-hydroxyl group may reduce solubility compared to para-substituted analogs. Detected in fruits .
2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid
  • Substituent : 5-Methylthiophen-3-yl (sulfur-containing heterocycle).
  • Molecular Formula : C₈H₁₀O₃S (inferred).
  • Molecular Weight : ~186.07 g/mol (calculated).
  • The methyl group adds steric bulk, possibly affecting reactivity.

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid 5-Methylthiophen-3-yl C₈H₁₀O₃S ~186.07 Sulfur enhances electronic properties; potential pharmaceutical applications.
2-Hydroxy-3-(4-methoxyphenyl)propanoic acid 4-Methoxyphenyl C₁₀H₁₂O₄ 196.20 Found in cereals; methoxy improves solubility .
p-Hydroxyphenyllactic acid 4-Hydroxyphenyl C₉H₁₀O₄ 182.17 High acidity; microbial metabolite .
Indolelactic acid Indol-3-yl C₁₁H₁₁NO₃ 205.21 Biomarker for bacterial activity .
(±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid 2-Hydroxyphenyl C₉H₁₀O₄ 182.17 Steric hindrance; detected in fruits .

Key Differences and Implications

Electronic Effects :

  • Thiophene (target compound) is less electron-rich than phenyl rings but offers sulfur-mediated reactivity.
  • Methoxy and hydroxy groups (phenyl analogs) modulate electron density and solubility .

Biological Activity: Indolelactic acid’s nitrogen-containing structure enables specific enzyme interactions, unlike sulfur- or oxygen-substituted analogs . Phenolic derivatives (e.g., p-hydroxyphenyllactic acid) may exhibit antioxidant properties due to hydroxyl groups .

Applications :

  • Thiophene derivatives are common in drug design (e.g., antiviral or anti-inflammatory agents).
  • Methoxy- and hydroxy-substituted compounds are explored as natural product derivatives in food and pharmaceuticals .

Biological Activity

2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly its interactions with various biological targets. This article delves into its biological activity, including binding affinities, mechanisms of action, and comparisons with structurally similar compounds.

Chemical Structure and Properties

The compound has a specific molecular structure that facilitates its interaction with proteins and enzymes. The presence of hydroxyl and thiophene groups plays a crucial role in its reactivity and biological function.

Research indicates that 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid exhibits significant binding affinity to various biological targets, suggesting its potential role in influencing metabolic pathways. However, detailed studies are required to elucidate the specific interactions and mechanisms involved in these processes.

Comparative Analysis with Related Compounds

To better understand the biological activity of 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid, it is useful to compare it with other similar compounds. The following table summarizes key features of structurally related compounds:

Compound NameMolecular FormulaKey Features
2-Hydroxy-3-(5-nitrothiophen-3-yl)propanoic acidC8H8N2O4SContains a nitro group, affecting reactivity and potential biological activity.
2-Amino-3-hydroxy-3-(5-methylthiophen-2-yl)propanoic acidC9H11NO3SFeatures an amino group, which may enhance biological activity compared to the hydroxyl derivative.
2-Hydroxy-3-(5-methylthiophen-2-yl)propanoic acidC8H10O3SSimilar structure but different positioning of the methyl group on the thiophene ring.

These comparisons highlight how slight variations in structure can lead to significant differences in chemical behavior and biological activity.

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds, providing insights that may be applicable to 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid:

  • Neuroprotective Properties : A study on similar compounds demonstrated strong neuroprotective activity against oxidative stress in neuronal cell lines. The derivatives showed significant inhibition of lipid peroxidation and enhanced cellular viability under stress conditions .
  • Enzyme Inhibition : Compounds structurally related to 2-Hydroxy-3-(5-methylthiophen-3-yl)propanoic acid have been identified as selective inhibitors of monoamine oxidase B (MAO-B), showcasing their potential therapeutic applications in neurodegenerative diseases .

Q & A

Q. What are the recommended synthetic routes for 2-hydroxy-3-(5-methylthiophen-3-yl)propanoic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves coupling thiophene derivatives with hydroxypropanoic acid precursors. For example, a Michael addition or Friedel-Crafts alkylation may be employed using 5-methylthiophene-3-carbaldehyde and malonic acid derivatives. Reaction conditions (e.g., solvent polarity, temperature, and catalysts like palladium on carbon ) critically affect regioselectivity and yield. Optimize pH control (4.5–6.0) to prevent decarboxylation. Purification via recrystallization (ethanol/water) or reverse-phase HPLC ensures >95% purity. Monitor intermediates by TLC and confirm final structure via 1H NMR^1 \text{H NMR} (δ 6.8–7.2 ppm for thiophene protons) and FT-IR (broad O-H stretch at 2500–3300 cm1^{-1}) .

Q. How can researchers validate the stereochemical configuration of 2-hydroxy-3-(5-methylthiophen-3-yl)propanoic acid?

  • Methodological Answer : Chiral resolution via chiral HPLC (e.g., Chiralpak IA column) or enzymatic kinetic resolution using lipases (e.g., Candida antarctica Lipase B) can isolate enantiomers. Absolute configuration is confirmed by X-ray crystallography or comparative circular dichroism (CD) with known standards . Computational methods (DFT for energy minimization) are complementary but require experimental validation .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

  • Methodological Answer : Prioritize in vitro assays:
  • Antimicrobial : Broth microdilution (MIC against S. aureus, E. coli) .
  • Anti-inflammatory : COX-2 inhibition ELISA or NF-κB luciferase reporter assays .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .
    Use DMSO as a solvent (<1% v/v) to avoid solvent toxicity. Include positive controls (e.g., aspirin for COX-2) and triplicate replicates.

Advanced Research Questions

Q. How can computational modeling optimize the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Employ quantum mechanics/molecular mechanics (QM/MM) to map electronic interactions at the thiophene-propanoic acid junction. Density Functional Theory (DFT) predicts reactive sites for functionalization (e.g., substituting the 5-methyl group with electron-withdrawing groups). Molecular docking (AutoDock Vina) against targets like COX-2 (PDB: 5KIR) identifies binding poses. Validate predictions with SPR (surface plasmon resonance) for binding affinity (KD_D) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., inconsistent IC50_{50}50​ values)?

  • Methodological Answer : Contradictions often stem from:
  • Assay variability : Standardize protocols (e.g., ATP-based vs. resazurin viability assays) .
  • Impurities : Re-synthesize compound and verify purity via LC-MS.
  • Cell line heterogeneity : Test across multiple lines (e.g., primary vs. immortalized cells).
  • Solubility : Pre-saturate in culture media and quantify dissolved fraction via UV-Vis .
    Meta-analysis of raw data (e.g., using PRISMA guidelines) identifies outliers.

Q. What strategies improve scalability of the synthesis for preclinical studies?

  • Methodological Answer : Transition from batch to continuous flow reactors to enhance reproducibility. Use immobilized catalysts (e.g., Pd/C on silica) for easier separation. Optimize solvent recycling (e.g., ethanol recovery via distillation). Process Analytical Technology (PAT) tools (e.g., in-line FT-IR) monitor reaction progress in real time. For >10 g batches, employ fractional crystallization with acetone/hexane .

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